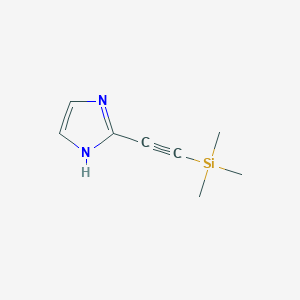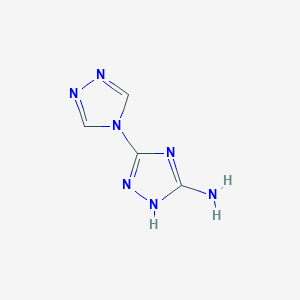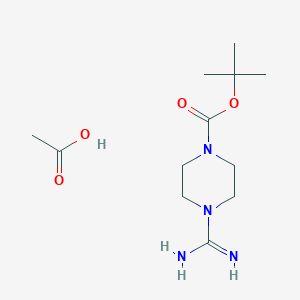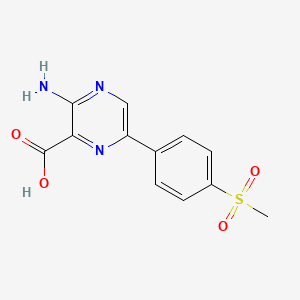
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” is C12H11N3O4S . The molecular weight is 293.3 .Chemical Reactions Analysis
The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” include its molecular formula, molecular weight, and intricate molecular structure .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Nano Organo Solid Acids
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) designed novel, mild, and biological-based nano organocatalysts with urea moiety, which were synthesized and characterized using various techniques such as FT-IR, NMR, and mass spectrometry. These catalysts showed potential in the synthesis of various compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, which highlights their potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Synthesis of Pyrazine Derivatives
Najafi, Amini, and Ng (2011) synthesized a salt from pyrazine-2-carboxylic acid and stannic chloride in methanol, which led to the formation of the title salt with a unique SnIV atom chelation. This study contributes to the understanding of pyrazine derivatives' synthesis and their potential applications in various chemical processes (Najafi, Amini, & Ng, 2011).
Synthesis of Pyrazinecarboxylates and Pyridazinones
Werbel et al. (1978) conducted a study on the synthesis of pteridinediamines and their oxides from 3-amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide, which demonstrated the versatility of pyrazine derivatives in the synthesis of complex molecules with potential pharmacological applications (Werbel, Johnson, Elslager, & Worth, 1978).
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
Voievudskyi et al. (2016) researched the synthesis of novel analogues of the natural alkaloid peramine using ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate. This study adds to the understanding of the synthetic pathways of pyrazine derivatives and their potential in creating new bioactive molecules (Voievudskyi et al., 2016).
Biological and Chemical Properties
Antimicrobial and Antibacterial Activities
El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and tested their antimicrobial activity, demonstrating the potential of pyrazine derivatives in medicinal chemistry for developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Inhibition of Photosynthesis and Antifungal Activity
Doležal et al. (2006) conducted a study on substituted pyrazinecarboxamides, evaluating their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research highlights the diverse biological activities of pyrazine derivatives and their potential use in agricultural and pharmaceutical industries (Doležal et al., 2006).
Corrosion Inhibition
Saranya et al. (2020) synthesized pyran derivatives and studied their efficacy in corrosion mitigation of mild steel in sulfuric acid solution. This indicates the potential application of pyrazine derivatives in industrial settings for corrosion protection (Saranya et al., 2020).
Propriétés
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

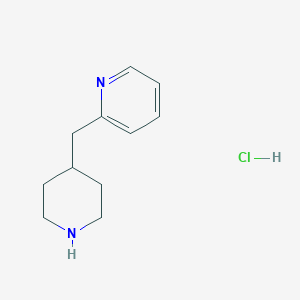
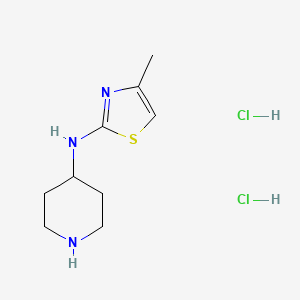
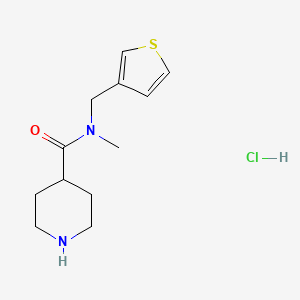
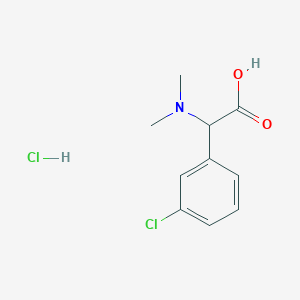
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
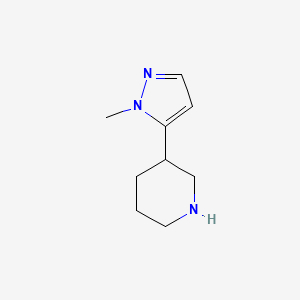
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
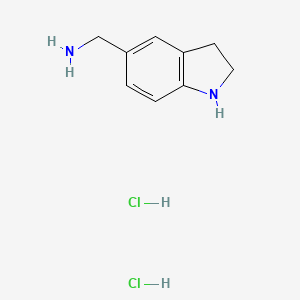
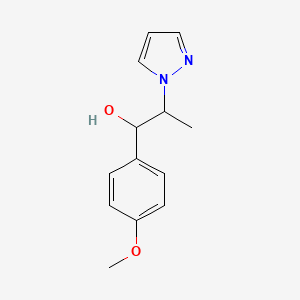

![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
